molecular formula C10H19NO3 B13628353 (Tetrahydro-2H-pyran-4-yl)valine

(Tetrahydro-2H-pyran-4-yl)valine

Katalognummer: B13628353
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: AFKBEIPBIGTMEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-2-[(oxan-4-yl)amino]butanoic acid is a synthetic organic compound with a molecular formula of C10H19NO3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid typically involves the reaction of 3-methyl-2-oxobutanoic acid with oxan-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid . The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid is scaled up using large reactors and automated systems to control the reaction parameters. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques such as crystallization, filtration, and drying .

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-2-[(oxan-4-yl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-methyl-2-[(oxan-4-yl)amino]butanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-methyl-2-[(oxan-4-yl)amino]butanoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

3-methyl-2-(oxan-4-ylamino)butanoic acid

InChI

InChI=1S/C10H19NO3/c1-7(2)9(10(12)13)11-8-3-5-14-6-4-8/h7-9,11H,3-6H2,1-2H3,(H,12,13)

InChI-Schlüssel

AFKBEIPBIGTMEN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)O)NC1CCOCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.